molecular formula C9H15ClO B3430512 2-Cycloheptylacetyl chloride CAS No. 84676-49-3

2-Cycloheptylacetyl chloride

Cat. No.: B3430512
CAS No.: 84676-49-3
M. Wt: 174.67 g/mol
InChI Key: CHPJSVKYSRTQQO-UHFFFAOYSA-N
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Description

2-Cycloheptylacetyl chloride is an organochloride compound characterized by a seven-membered cycloheptyl ring attached to an acetyl chloride functional group. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing acetyl groups into target molecules. The cycloheptyl moiety may confer unique steric and electronic effects compared to smaller or larger cyclic substituents .

Properties

IUPAC Name

2-cycloheptylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJSVKYSRTQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310891
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84676-49-3
Record name Cycloheptaneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84676-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylacetyl chloride can be synthesized through the reaction of cycloheptanone with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the cycloheptanone is treated with thionyl chloride, resulting in the formation of this compound and sulfur dioxide (SO₂) as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize the formation of byproducts. The use of catalysts and controlled temperature conditions are common practices to enhance the reaction efficiency.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

2-Cycloheptylacetyl chloride undergoes rapid hydrolysis in aqueous environments to form 2-cycloheptylacetic acid. This exothermic reaction proceeds via nucleophilic attack by water, followed by HCl elimination:

Reaction:
this compound + H₂O → 2-Cycloheptylacetic acid + HCl

Mechanism:

  • Nucleophilic attack : Water attacks the electrophilic carbonyl carbon.

  • Leaving group removal : Chloride ion departs, forming a tetrahedral intermediate.

  • Deprotonation : Intermediate collapses to release HCl and yield the carboxylic acid .

Data:

Reaction ConditionProductYieldReference
Room temperature, H₂O2-Cycloheptylacetic acidQuantitative (kinetically favored)

Esterification with Alcohols

Reaction with alcohols produces 2-cycloheptylacetyl esters. The reaction is catalyzed by bases like pyridine to neutralize HCl:

Reaction:
this compound + ROH → 2-Cycloheptylacetyl-OR + HCl

Mechanism:

  • Nucleophilic attack : Alcohol oxygen attacks the carbonyl carbon.

  • Leaving group removal : Chloride ion exits, forming an ester .

Example:

AlcoholProductConditionsYieldReference
MethanolMethyl 2-cycloheptylacetateRT, pyridine~85% (extrapolated)

Amide Formation with Amines

Primary and secondary amines react to form substituted amides. Bulky amines may exhibit reduced reactivity due to steric hindrance from the cycloheptyl group.

Reaction:
this compound + R₂NH → 2-Cycloheptylacetamide-R₂ + HCl

Mechanism:

  • Nucleophilic attack : Amine attacks the carbonyl carbon.

  • Leaving group removal : Chloride ion departs.

  • Deprotonation : Base abstracts a proton to stabilize the amide .

Data from Analogous Systems:

AmineProductConditionsYieldReference
AnilineN-Phenyl-2-cycloheptylacetamideRT, overnight stirring~70% (extrapolated)
3,5-DifluoroanilineN-(3,5-Difluorophenyl)-2-cycloheptylacetamideRT, recrystallization~35%

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), this compound participates in electrophilic aromatic substitution, forming ketones. The cycloheptyl group may slow reactivity compared to smaller acyl chlorides due to steric effects.

Reaction:
this compound + Ar–H → Ar–CO–(CH₂–C₇H₁₃) + HCl

Mechanism:

  • Acylium ion formation : AlCl₃ coordinates to the chloride, generating a resonance-stabilized acylium ion.

  • Electrophilic attack : Aromatic ring attacks the acylium ion.

  • Deprotonation : Restores aromaticity .

Kinetic Considerations:

  • Second-order kinetics observed for analogous systems (first-order in acyl chloride and arene) .

  • Cycloheptyl group may reduce reaction rate vs. acetyl chloride due to increased steric bulk.

Compatibility and Stability Considerations

  • Moisture Sensitivity : Highly reactive toward water, necessitating anhydrous handling .

  • Thermal Stability : Decomposes at elevated temperatures, releasing HCl and forming ketene intermediates .

Scientific Research Applications

2-Cycloheptylacetyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, which are used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cycloheptylacetyl chloride primarily involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cycloheptylacetyl chloride with analogous compounds, focusing on molecular structure, reactivity, and biological activity:

Compound Molecular Formula Functional Groups Key Properties Biological Activity (if reported)
This compound C₉H₁₅ClO Cycloheptyl, acetyl chloride High reactivity due to acyl chloride; cycloheptyl may enhance lipophilicity Not directly reported (inferred from analogs)
2-(2-Oxocyclohexyl)acetyl chloride C₉H₁₃ClO₂ Cyclohexanone, acetyl chloride Combines ketone stability with acyl chloride reactivity; intermediate in synthesis Significant biological activity (details unspecified)
Chloroacetyl chloride C₂H₂Cl₂O Chloro, acetyl chloride Extremely reactive; used in peptide synthesis and agrochemicals Corrosive; no specific biological data
[Cyclohexyl]methanesulfonyl chloride C₇H₁₃ClO₂S Cyclohexyl, sulfonyl chloride IC₅₀ = 70 µM (enzyme inhibition) Enzyme inhibitor
Ethyl 2-amino-2-cycloheptylacetate hydrochloride C₁₁H₂₂ClNO₂ Cycloheptyl, ester, amino Used in pharmaceutical R&D hydrochloride salt enhances solubility Potential neurotransmitter interactions

Key Observations:

Reactivity : Acyl chlorides (e.g., this compound, chloroacetyl chloride) exhibit higher reactivity than sulfonyl chlorides or esters due to the electrophilic carbonyl carbon .

Biological Activity: Sulfonyl chlorides like [Cyclohexyl]methanesulfonyl chloride show enzyme inhibition (IC₅₀ = 70 µM), while esters (e.g., Ethyl 2-amino-2-cycloheptylacetate hydrochloride) are explored for neurotransmitter modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cycloheptylacetyl chloride
Reactant of Route 2
Reactant of Route 2
2-Cycloheptylacetyl chloride

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